molecular formula C16H22N2O3 B2800457 1-((1-Hydroxycyclohex-2-en-1-yl)methyl)-3-(4-methoxybenzyl)urea CAS No. 2320608-84-0

1-((1-Hydroxycyclohex-2-en-1-yl)methyl)-3-(4-methoxybenzyl)urea

Cat. No.: B2800457
CAS No.: 2320608-84-0
M. Wt: 290.363
InChI Key: YAGBFIJYHIOWTB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-((1-Hydroxycyclohex-2-en-1-yl)methyl)-3-(4-methoxybenzyl)urea is a useful research compound. Its molecular formula is C16H22N2O3 and its molecular weight is 290.363. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

  • A study by Sañudo et al. (2006) explored the synthesis of 3-hydroxy-6-oxo[1,2,4]triazin-1-yl alaninamides, a new class of cyclic dipeptidyl ureas, through Ugi reactions involving cyclohexyl or benzyl isocyanide and benzoyl-, or 4-methoxybenzoylformic acid. These compounds represent a novel class of pseudopeptidic [1,2,4]triazines with potential applications in medicinal chemistry (Sañudo et al., 2006).
  • Research by Liang et al. (2020) on the synthesis of deuterium-labeled AR-A014418, a compound related to 1-((1-Hydroxycyclohex-2-en-1-yl)methyl)-3-(4-methoxybenzyl)urea, highlights its importance in drug absorption, distribution, and pharmacokinetics studies. This underscores the compound's role in enhancing the understanding of drug dynamics (Liang et al., 2020).

Pharmacological and Biological Applications

  • The work by Tsopmo et al. (1999) identified four urea derivatives from the roots of Pentadiplandra brazzeana, including N-Benzyl-N'-(4-methoxybenzyl)urea. This discovery opens up new avenues for the exploration of natural product chemistry and potential pharmacological agents (Tsopmo et al., 1999).

Material Science and Chemical Engineering

  • A study by Tomita and Hse (1992) investigated the cocondensation of urea with methylolphenols under acidic conditions, which has implications for the synthesis of polymers and resins. This research demonstrates the versatility of urea derivatives in material science applications (Tomita & Hse, 1992).

Properties

IUPAC Name

1-[(1-hydroxycyclohex-2-en-1-yl)methyl]-3-[(4-methoxyphenyl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O3/c1-21-14-7-5-13(6-8-14)11-17-15(19)18-12-16(20)9-3-2-4-10-16/h3,5-9,20H,2,4,10-12H2,1H3,(H2,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAGBFIJYHIOWTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)NCC2(CCCC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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